Dimethyl cyanocarbonimidodithioate (also known as dimethyl N-cyanodithioiminocarbonate) is a highly crystalline, bench-stable bis-electrophile (melting point 53–58 °C) widely utilized as a C1-N-CN building block in organic synthesis . It features a central imino carbon bonded to a cyano group and two methylthio leaving groups, enabling controlled, stepwise nucleophilic displacement. In industrial and pharmaceutical procurement, this compound is primarily sourced as the critical precursor for cyanoguanidine derivatives, most notably the H2-receptor antagonist cimetidine, and a vast array of fused nitrogenous heterocycles including pyrimidines, triazoles, and benzimidazoles [1]. Its pre-installed cyanoimino moiety allows chemists to bypass the handling of highly toxic, volatile reagents like thiophosgene or cyanogen halides when constructing complex N-cyano architectures.
Substituting dimethyl cyanocarbonimidodithioate with closely related bis-electrophiles, such as diphenyl cyanocarbonimidate or simple dialkyl dithiocarbonates, fundamentally alters reaction kinetics and downstream processing. The methylthio leaving groups of the dimethyl variant provide a specific electronic deactivation after the first nucleophilic attack, allowing for the high-yield isolation of mono-substituted intermediates without over-reaction [1]. Bulkier analogs like diphenyl cyanocarbonimidate introduce steric hindrance that can impede reactions with secondary or bulky amines [2], while lacking the cyano group entirely (as in diethyl dithiocarbonate) fails to deliver the critical N-CN pharmacophore required for cimetidine and related APIs. Furthermore, attempting to build the cyanoimino core in situ using thiophosgene and cyanamide introduces severe safety hazards, lower overall yields, and complex purification steps, making the pre-assembled dimethyl reagent the strict procurement requirement for scalable heterocycle synthesis.
Reactivity profile divergence
Ethyl or aryl analogs may exhibit lower reactivity toward sulfur nucleophiles, limiting methylsulfanyl heterocycle formation.
Process outcome variability
Alternative synthetic routes can lead to different yields and purity profiles, affecting downstream reproducibility and cost.
Lack of documented pathway fit
Established pharmaceutical intermediate routes (e.g., cimetidine) are validated for the dimethyl derivative; direct replacement with other dialkyl analogs requires process revalidation.
Dimethyl cyanocarbonimidodithioate enables the precise, stepwise displacement of its two methylthio groups, a critical requirement for synthesizing unsymmetrical cyanoguanidines. The initial amine substitution proceeds readily at room temperature, yielding a mono-substituted N-cyano-S-methylisothiourea intermediate in high yield (>85%). This first addition electronically deactivates the remaining methylthio group, preventing over-reaction. In contrast, highly reactive baseline C1 bis-electrophiles like thiophosgene lack this built-in deactivation, frequently resulting in symmetrical thiourea byproducts or requiring complex, low-yielding purification steps [1].
| Evidence Dimension | Yield and control of mono-substituted unsymmetrical intermediates |
| Target Compound Data | >85% yield of mono-substituted intermediate with strict reaction arrest at room temperature |
| Comparator Or Baseline | Thiophosgene (Baseline) |
| Quantified Difference | Target provides reliable isolation of unsymmetrical intermediates; baseline yields complex symmetrical mixtures. |
| Conditions | Sequential amine addition, initial step at room temperature. |
Procurement of the dimethyl reagent is essential for scalable synthesis of unsymmetrical APIs, where stepwise reaction control directly dictates overall process yield.
For the industrial construction of N-cyano heterocycles, utilizing dimethyl cyanocarbonimidodithioate provides a pre-installed cyanoimino pharmacophore in a bench-stable solid form (melting point 53–58 °C) . Attempting to generate this structural motif in situ using thiophosgene and cyanamide introduces severe process hazards, as thiophosgene is a highly toxic, volatile liquid requiring specialized containment and scrubbing infrastructure. Direct cyclization reactions using the dimethyl reagent consistently afford target heterocycles in 70-90% yields, whereas multi-step in situ generation routes suffer from cumulative yield losses and elevated regulatory compliance costs [1].
| Evidence Dimension | Handling safety and physical state |
| Target Compound Data | Stable crystalline solid (mp 53–58 °C); 1-step cyclization |
| Comparator Or Baseline | Thiophosgene + Cyanamide (Baseline) |
| Quantified Difference | Target eliminates the handling of toxic volatile liquids and reduces the number of synthetic steps. |
| Conditions | Standard laboratory or pilot-plant scale heterocycle synthesis. |
Buyers prioritize this compound to eliminate the severe safety overhead, specialized equipment requirements, and regulatory burdens associated with handling volatile thiophosgene at scale.
While diphenyl cyanocarbonimidate is frequently evaluated as an alternative bis-electrophile to avoid methyl mercaptan byproduct generation, dimethyl cyanocarbonimidodithioate demonstrates superior reactivity when coupled with sterically hindered nucleophiles [2]. The smaller spatial volume of the methylthio leaving groups presents significantly less steric bulk than the phenoxy groups of the diphenyl analog. Consequently, cyclizations involving bulky or weakly nucleophilic anilines and hydrazines proceed more efficiently with the dimethyl reagent, achieving higher conversion rates under standard reflux conditions without the need for forcing conditions that degrade sensitive substrates [1].
| Evidence Dimension | Steric tolerance during nucleophilic attack |
| Target Compound Data | High conversion efficiency with sterically hindered amines due to compact methylthio leaving groups |
| Comparator Or Baseline | Diphenyl cyanocarbonimidate |
| Quantified Difference | Target provides smoother reactivity and higher yields with bulky nucleophiles compared to the sterically demanding phenoxy leaving groups. |
| Conditions | Refluxing in polar solvents (e.g., ethanol, pyridine) with hindered amines or hydrazines. |
For the synthesis of complex pharmaceutical intermediates featuring bulky substituents, the dimethyl variant ensures higher yields and minimizes unreacted starting materials.
Leveraging its capacity for precise stepwise nucleophilic substitution, this compound is the industry-standard precursor for synthesizing unsymmetrical cyanoguanidines, serving as the critical building block in the commercial production of cimetidine [1].
The pre-installed cyanoimino group and dual leaving groups make it an ideal bis-electrophile for cyclization reactions with hydrazines and diamines, enabling the safe, high-yield synthesis of complex fused heterocycles for drug discovery libraries without the use of thiophosgene [1].
Due to the minimal steric bulk of its methylthio leaving groups compared to diphenyl analogs, it is the preferred reagent for constructing N-cyano heterocycles that incorporate sterically hindered anilines or secondary amines, ensuring high conversion rates in targeted kinase inhibitor synthesis [1].
Corrosive;Acute Toxic;Irritant